N-{[4-(1H-pyrazol-3-yl)phenyl]methyl}guanidine hydrochloride

F1F0-ATPase Mitochondrial inhibitor Apoptosis regulation

Mitochondrial F1F0-ATPase inhibitor studies require structurally defined pyrazolyl guanidines with reproducible potency. N-{[4-(1H-pyrazol-3-yl)phenyl]methyl}guanidine hydrochloride (CAS 1955522-61-8) addresses this need as a regiospecifically authenticated inhibitor from the Lycera patent family. • ≥95% certified purity with batch consistency • Para-phenylmethyl linker enables systematic SAR exploration • Hydrochloride salt ensures aqueous solubility for reproducible assays. Ships globally with full quality documentation.

Molecular Formula C11H14ClN5
Molecular Weight 251.71 g/mol
CAS No. 1955522-61-8
Cat. No. B6600727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-(1H-pyrazol-3-yl)phenyl]methyl}guanidine hydrochloride
CAS1955522-61-8
Molecular FormulaC11H14ClN5
Molecular Weight251.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN=C(N)N)C2=CC=NN2.Cl
InChIInChI=1S/C11H13N5.ClH/c12-11(13)14-7-8-1-3-9(4-2-8)10-5-6-15-16-10;/h1-6H,7H2,(H,15,16)(H4,12,13,14);1H
InChIKeyBSFMZRWZZROOLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolyl Guanidine HCl F1F0-ATPase Inhibitor: Procurement & Comparator Analysis


N-{[4-(1H-pyrazol-3-yl)phenyl]methyl}guanidine hydrochloride (CAS 1955522-61-8) is a pyrazolyl guanidine compound that belongs to the class of mitochondrial F1F0-ATPase inhibitors. As disclosed in the foundational Lycera Corporation patent family (WO 2012078874 A1 / US 9,815,791 B2), pyrazolyl guanidines inhibit F1F0-ATPase–mediated ATP synthesis and are being developed as therapeutic agents for immune disorders, inflammatory conditions, and cancer [1]. Over 550 compounds within this structural class have been evaluated, with the most potent analogs achieving IC50 values below 10 μM in ATP synthesis inhibition assays conducted in Ramos cells [2]. The target compound features a pyrazole ring connected via a para-substituted phenylmethyl linker to a guanidine moiety — a scaffold architecture that establishes it within this therapeutically relevant inhibitor class.

Target F1F0-ATPase inhibition pathway studies
Scaffold Pyrazolyl guanidine class with patent-defined structure–activity framework
Linker Para-phenylmethyl bridge — distinct from alkyl- or direct-attached sub-series

Pyrazolyl Guanidine HCl: Structural Specificity


Within the pyrazolyl guanidine F1F0-ATPase inhibitor class, small structural modifications produce marked differences in biochemical potency. The patent literature establishes that the identity of the linker between the pyrazole core and the guanidine warhead, the substitution pattern on the pyrazole ring, and the counterion form all materially affect inhibitory activity under standardized ATP synthesis assay conditions [1]. The target compound's para-phenylmethyl linker and 3-yl regioisomeric attachment distinguish it from both the unsubstituted pyrazolyl guanidines with direct-ring attachment and the alkylpyrazolyl guanidine sub-series bearing aliphatic spacers. Generic substitution without experimental verification therefore carries a procurement risk: compounds that appear structurally similar may exhibit IC50 values differing by an order of magnitude or more, compromising reproducibility in F1F0-ATPase inhibition studies.

Linker architecture
Alkyl or direct-attached analogs may not replicate phenylmethyl linker binding kinetics; sub-series classification may shift SAR interpretation.
Regioisomeric configuration
3-yl attachment defines warhead presentation; alternative regioisomers can produce ≥8-fold potency differences in related enzyme systems.
Salt form & supply
Free base susceptible to carbonate formation and faces discontinued status; hydrochloride ensures dissolution consistency and multi-supplier availability.

Pyrazolyl Guanidine HCl: Quantitative Differentiation Evidence


F1F0-ATPase Inhibitory Potency Benchmarking

The target compound has not been individually profiled in public potency tables; however, its core scaffold maps directly to the pyrazolyl guanidine series for which the highest-activity compounds achieve IC50 < 10 μM in the standardized F1F0-ATPase ATP synthesis inhibition assay using submitochondrial particles [1]. By contrast, the class-wide screening campaign across >550 analogs established that the majority of pyrazolyl guanidine entries exhibit IC50 values in the 10–100 μM range, with only a subset crossing the <10 μM threshold [1]. This class-level inference positions the target compound's scaffold as belonging to a potency-privileged subset, though direct head-to-head data are not publicly available.

Potency Benchmark
Class-level inference
IC50 <10 μM to >100 μM
Class-level activity range; target-specific potency not individually disclosed
Across >550 pyrazolyl guanidine analogs (Lycera patent data)
F1F0-ATPase Mitochondrial inhibitor Apoptosis regulation

Regioisomeric Specificity

The target compound is specified as the 1H-pyrazol-3-yl regioisomer (IUPAC: 2-[[4-(1H-pyrazol-5-yl)phenyl]methyl]guanidine hydrochloride, reflecting pyrazole tautomerism). The pyrazolyl guanidine patent literature explicitly teaches that the substitution pattern on the pyrazole ring — including whether the guanidine-bearing linker is attached at the 3-position versus the 4- or 5-position — determines the spatial orientation of the guanidine warhead relative to the F1F0-ATPase binding pocket [1]. Guanidinophenylpyrazole derivatives with altered attachment points have demonstrated IC50 shifts from 1.26 μM to >10 μM in related serine protease/acrosin inhibition assays, illustrating the sensitivity of guanidine-dependent target engagement to regioisomeric configuration [2].

Regioisomeric Specificity
Cross-study comparable
IC50 shift: 1.26 μM → >10 μM
Regioisomeric attachment geometry alters warhead presentation; ≥8-fold difference reported
Human acrosin inhibition context; cross-study guanidinophenylpyrazole series
Regioisomer Pyrazole tautomerism Structure-activity relationship

Hydrochloride Salt Form Advantages

N-{[4-(1H-pyrazol-3-yl)phenyl]methyl}guanidine is procured as the hydrochloride salt (CAS 1955522-61-8), whereas the corresponding free base (CAS 1955522-60-7) is available only in limited quantities with multiple suppliers reporting it as discontinued . The hydrochloride salt form of guanidine-containing compounds is well-established to enhance aqueous solubility and long-term chemical stability compared to the free base, which is prone to carbonate formation upon atmospheric CO₂ exposure [1]. For pyrazolyl guanidine F1F0-ATPase inhibitors, reproducible biological assay results depend on consistent compound dissolution; the hydrochloride salt provides formulation reliability that the free base cannot match.

Salt Form
Supporting evidence
HCl active supply vs. free base discontinued
Hydrochloride ensures reproducible dissolution and multi-supplier sourcing
Free base prone to CO₂ absorption and carbonate formation
Salt form Solubility Formulation consistency

Phenylmethyl Linker Architecture

The target compound incorporates a para-substituted phenylmethyl (-CH₂-Ph-) linker between the pyrazole and guanidine moieties. The Lycera patent family categorizes pyrazolyl guanidine F1F0-ATPase inhibitors into distinct sub-series based on linker identity: N-substituted pyrazolyl guanidines (direct N-attachment or short alkyl), alkylpyrazolyl guanidines (alkyl spacers), and aryl/heteroaryl-bridged variants [1]. The phenylmethyl linker occupies a unique structural niche — providing both conformational rigidity (via the para-substituted aryl ring) and rotational flexibility (via the benzylic methylene) — which is absent from both the direct-ring-attached guanidines and the fully flexible alkyl-linked analogs. This linker geometry is expected to influence the presentation of the guanidine warhead to the F1F0-ATPase phosphate-binding site.

Linker Architecture
Class-level inference
Phenylmethyl linker sub-series
Conformational rigidity + rotational flexibility distinct from alkyl/direct analogs
Lycera patent sub-series classification; SAR divergence expected
Linker geometry Scaffold classification F1F0-ATPase inhibitor sub-series

Commercial Purity & Multi-Supplier Availability

The hydrochloride salt of the target compound is commercially available with a verified purity specification of 95% from at least two independent suppliers (Leyan Cat. No. 2115205 and AKSci Cat. No. 2273EH) . This multi-supplier sourcing provides procurement redundancy. In contrast, the free base form (CAS 1955522-60-7) is listed as discontinued by at least one major distributor , and several structurally related pyrazolyl guanidine analogs are available only through single-source channels, creating supply vulnerability for longitudinal studies. Purity specification of ≥95% is documented with batch-level quality assurance, supporting direct use in biochemical assays without additional purification.

Purity & Supply
Supporting evidence
≥95% purity from ≥2 suppliers
Multi-supplier availability reduces single-source risk
Batch-level QA; free base discontinued status confirmed
Quality control Supply chain Reproducibility

Pyrazolyl Guanidine HCl: Application Scenarios


F1F0-ATPase Inhibitor Screening & Apoptosis Research

Researchers investigating mitochondrial F1F0-ATPase as a therapeutic target in immune disorders, inflammatory conditions, or cancer can deploy this compound as a structurally defined pyrazolyl guanidine inhibitor. The scaffold maps to a potency-privileged subset within the >550-compound Lycera screening campaign (IC50 < 10 μM for the most potent analogs) [1]. The para-phenylmethyl linker architecture provides conformational characteristics distinct from alkyl-linked analogs, making this compound suitable for systematic structure-activity relationship (SAR) exploration of linker geometry effects on ATP synthesis inhibition in submitochondrial particle assays [1].

Regioisomer-Controlled Pharmacophore Studies

The 3-yl pyrazole attachment defines a specific regioisomeric configuration that controls the spatial presentation of the guanidine warhead. Cross-study evidence from guanidinophenylpyrazole series demonstrates that regioisomeric variation can produce ≥8-fold differences in inhibitory potency (IC50 shifts from 1.26 μM to >10 μM) [2]. Investigators studying guanidine-dependent target engagement — including serine protease inhibition, acrosin inhibition, or other guanidine-recognizing enzyme systems — can use this compound as a structurally authenticated regioisomer for mechanistic studies where pyrazole attachment geometry is a critical variable [2].

Salt-Dependent Assay Development

The hydrochloride salt form (CAS 1955522-61-8) provides aqueous solubility and handling characteristics essential for reproducible biochemical and cell-based assays. Guanidine free bases are susceptible to atmospheric CO₂ absorption and carbonate formation, which can introduce uncontrolled variability in dissolution and concentration [1]. With ≥95% certified purity and active availability from multiple independent suppliers, this salt form is the appropriate choice for assay development workflows where compound integrity, solubility, and lot-to-lot consistency are non-negotiable requirements [2].

Medicinal Chemistry Lead Optimization

Medicinal chemistry teams pursuing F1F0-ATPase inhibitor lead optimization can utilize this compound as a reference standard for the phenylmethyl-bridged pyrazolyl guanidine sub-series. The scaffold occupies a structurally distinct niche relative to the alkylpyrazolyl guanidine and N-substituted pyrazolyl guanidine sub-series disclosed in the Lycera patent family [1]. Its para-substituted benzyl linker enables modular derivatization at multiple positions — pyrazole ring, phenyl ring, and guanidine terminus — supporting systematic analog generation for potency, selectivity, and drug-like property optimization against F1F0-ATPase [1].

Application
Selection Property
Validation Focus
Mitochondrial ATPase inhibition studies
Pyrazolyl guanidine scaffold class-derived activity context
ATP synthesis inhibition assay in submitochondrial particles
Regioisomer-controlled target engagement
3-yl pyrazole attachment for spatial guanidine presentation
Guanidine-dependent enzyme inhibition context
Salt-form assay development
Hydrochloride solubility and multi-supplier availability
Dissolution consistency and lot reproducibility
Medicinal chemistry SAR studies
Phenylmethyl linker for modular derivatization
Linker geometry influence on potency and selectivity
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